
JJKK048
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
JJKK 048: is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL). This compound has gained significant attention in scientific research due to its ability to inhibit MAGL with high selectivity and potency, making it a valuable tool for studying the endocannabinoid system and its associated pathways .
科学的研究の応用
JJKK 048 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of MAGL and its effects on lipid metabolism.
Biology: Helps in understanding the role of MAGL in various biological processes, including pain modulation and neuroinflammation.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as pain, neurodegenerative disorders, and cancer.
Industry: Utilized in the development of new drugs targeting the endocannabinoid system
作用機序
Target of Action
JJKK048 is an ultrapotent and highly selective inhibitor of Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
This compound acts by inhibiting the activity of MAGL . This inhibition leads to an increase in the levels of 2-AG, thereby modulating the physiological processes controlled by this endocannabinoid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway. By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to an increase in the levels of this endocannabinoid .
Result of Action
In the context of cancer treatment, this compound has been shown to reduce the expression of the ABCG2 transporter in hypoxic Triple Negative Breast Cancer (TNBC) cells . This leads to an increase in the intracellular concentration of regorafenib, a cancer drug, thereby enhancing its efficacy .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as hypoxia. For instance, in hypoxic TNBC cells, the expression of the ABCG2 transporter is elevated, leading to drug resistance. The application of this compound under these conditions can ameliorate this resistance by reducing abcg2 expression .
生化学分析
Biochemical Properties
JJKK048 interacts with the enzyme MAGL, inhibiting its function . This interaction alters the levels of 2-arachidonoylglycerol (2-AG), a bioactive lipid that plays a role in various biochemical reactions .
Cellular Effects
In the context of Triple Negative Breast Cancer (TNBC) cells, this compound has been shown to reduce the expression of the ABCG2 transporter, a protein associated with drug resistance . This leads to an increase in the intracellular concentration of certain anti-cancer drugs, enhancing their efficacy .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting MAGL, leading to an increase in 2-AG levels . This can influence various cellular processes, including cell signaling pathways and gene expression .
Dosage Effects in Animal Models
It has been shown to promote analgesia in pain models .
Metabolic Pathways
This compound is involved in lipid metabolism pathways through its inhibition of MAGL . This interaction can potentially affect metabolic flux and metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of JJKK 048 involves the preparation of piperidine triazole urea derivatives. The key steps include the formation of the triazole ring and the subsequent attachment of the piperidine moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of JJKK 048 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
化学反応の分析
Types of Reactions: JJKK 048 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazole and piperidine moieties. These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions:
Oxidation: JJKK 048 can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of JJKK 048 .
類似化合物との比較
CAY10499: Another potent MAGL inhibitor but with less selectivity compared to JJKK 048.
JZL184: A well-known MAGL inhibitor with a different chemical structure but similar inhibitory effects.
KML29: A selective MAGL inhibitor with a distinct mechanism of action
Uniqueness of JJKK 048: JJKK 048 stands out due to its ultrapotent and highly selective inhibition of MAGL. It exhibits greater selectivity over other endocannabinoid targets such as fatty acid amide hydrolase (FAAH) and alpha/beta hydrolase domain-containing protein 6 (ABHD6), making it a valuable tool for specific studies on MAGL .
生物活性
JJKK 048 is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a critical role in the metabolism of endocannabinoids and other lipid mediators. This article delves into the biological activity of JJKK 048, including its mechanisms, effects in vivo, and relevant research findings.
- Chemical Name: 4-[Bis(1,3-benzodioxol-5-yl)methyl]-1-piperidinyl]-1H-1,2,4-triazol-1-yl-methanone
- CAS Number: 1515855-97-6
- Molecular Formula: C23H22N4O5
- Purity: ≥98%
JJKK 048 functions primarily by inhibiting the activity of MAGL. The compound exhibits an IC50 value of 0.4 nM , indicating its high potency. It shows remarkable selectivity, with over 13,000-fold selectivity for MAGL compared to fatty acid amide hydrolase (FAAH) and approximately 630-fold selectivity over alpha/beta hydrolase domain-containing protein 6 (ABHD6) .
In Vivo Studies
Research has demonstrated that JJKK 048 significantly increases the levels of 2-arachidonoylglycerol (2-AG) in the brain when administered to mice. This elevation occurs without affecting the levels of anandamide, another key endocannabinoid . The increase in 2-AG is associated with various physiological effects, particularly in pain modulation.
Analgesic Effects:
- JJKK 048 has been shown to promote analgesia in multiple pain models:
Comparative Activity Table
Compound | IC50 (nM) | Selectivity for MAGL over FAAH | Selectivity for MAGL over ABHD6 | Analgesic Effect |
---|---|---|---|---|
JJKK 048 | 0.4 | >13,000 | ~630 | Yes |
JZL184 | ~10 | Moderate | Low | Yes |
URB597 | ~30 | Low | Not applicable | No |
Case Studies
- Study on Pain Models:
- Activity-Based Protein Profiling:
特性
IUPAC Name |
[4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c28-23(27-12-24-11-25-27)26-7-5-15(6-8-26)22(16-1-3-18-20(9-16)31-13-29-18)17-2-4-19-21(10-17)32-14-30-19/h1-4,9-12,15,22H,5-8,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSNATLUIXZPMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does JJKK048 impact epileptiform activity?
A: Research indicates that this compound exhibits anticonvulsant properties. When co-administered with WWL70 (another MAGL inhibitor) prior to pentylenetetrazol (PTZ)-induced seizures in rats, this compound significantly increased the latency to seizure onset and reduced the duration of epileptiform activity. [] This suggests that increasing 2-AG levels through MAGL inhibition may have a protective effect against seizures.
Q2: What is the role of this compound in ABCG2 transporter-mediated drug resistance?
A: While the provided abstract doesn't offer specific details, it highlights that this compound shows promise in ameliorating ABCG2 transporter-mediated regorafenib resistance in triple-negative breast cancer cells exposed to hypoxia. [] This suggests a potential role for this compound and MAGL inhibition in overcoming drug resistance in certain cancer types.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。